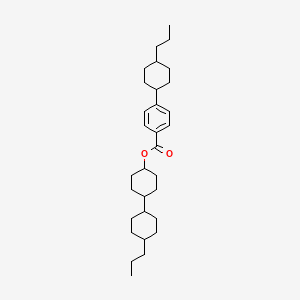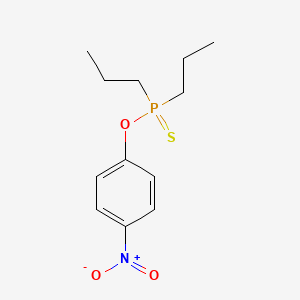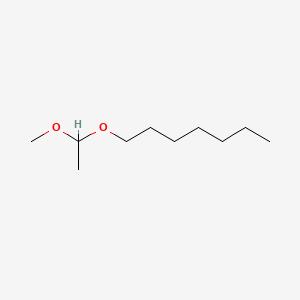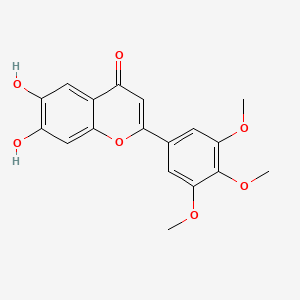
4H-1-Benzopyran-4-one, 6,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is a naturally occurring flavonoid compound. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities. This particular compound is found in various medicinal plants and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone typically involves the methylation of hydroxyl groups on a flavone backbone. One common method involves the use of methyl iodide and potassium carbonate in dimethylformamide as the solvent. The reaction is carried out at room temperature, and the product is purified through extraction and chromatography .
Industrial Production Methods
Industrial production of 6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone may involve the extraction of the compound from plant sources, followed by purification using techniques such as high-performance liquid chromatography. The compound can also be synthesized in large quantities using optimized synthetic routes that ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydroflavones.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Methyl iodide and acetic anhydride are commonly used for methylation and acetylation reactions, respectively.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as methylated or acetylated flavones, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: It is used as a reference standard in analytical chemistry for the characterization of plant extracts.
Biology: The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research indicates potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: It is used in the development of nutraceuticals and pharmaceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone involves the modulation of various molecular pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappaB (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer Activity: The compound induces cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway
Comparison with Similar Compounds
6,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is unique due to its specific substitution pattern on the flavone backbone. Similar compounds include:
Cirsilineol (5,4’-dihydroxy-6,7,3’-trimethoxyflavone): Known for its anti-inflammatory and anticancer properties.
Eupatorin (3’,5-dihydroxy-4’,6,7-trimethoxyflavone): Exhibits antiproliferative and anti-inflammatory activities.
Tangeretin (4’,5,6,7,8-pentamethoxyflavone): Recognized for its anticancer and neuroprotective effects .
These compounds share similar structural features but differ in their specific biological activities and therapeutic potential.
Properties
CAS No. |
79492-73-2 |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
6,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-16-4-9(5-17(23-2)18(16)24-3)14-7-11(19)10-6-12(20)13(21)8-15(10)25-14/h4-8,20-21H,1-3H3 |
InChI Key |
COJGTOWPKOSQSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=CC(=C(C=C3O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


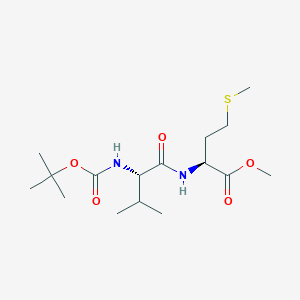
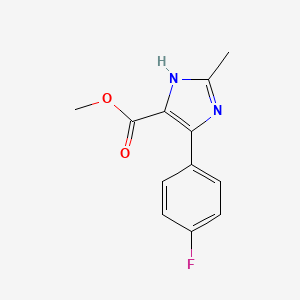
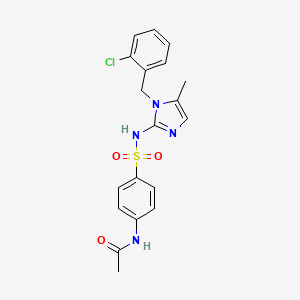
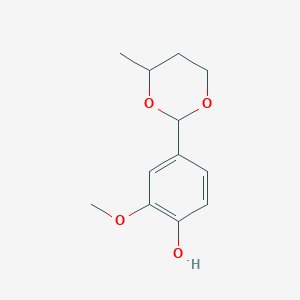
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)

![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)
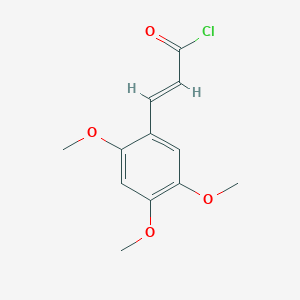
![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)
